Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH

Description

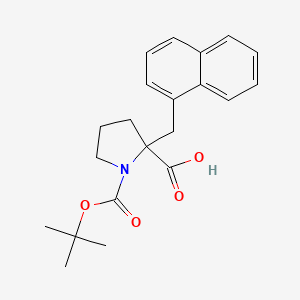

Boc-α-(1-naphthylmethyl)-DL-Pro-OH (CAS 351002-65-8) is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 1-naphthylmethyl substituent at the α-position of the proline ring. Its molecular formula is C21H25NO4 (molecular weight: 355.43 g/mol), with a purity of ≥96% (HPLC) . The compound’s structure (SMILES: CC(C)(C)OC(=O)N1CCCC1(Cc2cccc3ccccc23)C(O)=O) highlights the bulky aromatic naphthyl group, which contributes to steric hindrance and influences solubility and reactivity . This molecule is primarily used in peptide synthesis and medicinal chemistry research, where its bulky substituent modulates peptide conformation or interaction with biological targets.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-7-12-21(22,18(23)24)14-16-10-6-9-15-8-4-5-11-17(15)16/h4-6,8-11H,7,12-14H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZACKVIUSVDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH typically involves the following steps:

Protection of Proline: The proline molecule is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group.

Substitution Reaction: The protected proline is then subjected to a substitution reaction with 1-naphthylmethyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3). This introduces the 1-naphthylmethyl group at the alpha position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Deprotection: Removal of the Boc group to yield the free amine.

Scientific Research Applications

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during chemical reactions, while the 1-naphthylmethyl group can enhance the compound’s binding affinity to its target. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Boc-Protected Proline Derivatives

The table below compares Boc-α-(1-naphthylmethyl)-DL-Pro-OH with analogous compounds differing in α-substituents:

Key Observations :

- Solubility : While Boc-DL-Pro-OH (>98% purity) is readily soluble in polar solvents like water or acetic acid , the naphthylmethyl derivative’s solubility is likely reduced due to its hydrophobic aromatic group. For comparison, Boc-α-(4-methylbenzyl)-DL-Pro-OH dissolves at 1 mg/mL in 1% citric acid, suggesting similar solubility challenges for bulky analogs .

- Applications : Halogenated derivatives (e.g., 2-bromobenzyl) may serve as intermediates in Suzuki-Miyaura coupling, whereas the naphthylmethyl variant is more suited for modulating peptide secondary structures .

Comparison with Other Boc-Protected Amino Acids

Boc-DL-Ala-OH (CAS 3744-87-4)

- Structure : Features an alanine backbone with a Boc group, lacking the proline ring or aromatic substituents.

- Molecular Weight : 189.2 g/mol, significantly lower than Boc-α-(1-naphthylmethyl)-DL-Pro-OH.

- Solubility : Freely soluble in water or 1% acetic acid due to the absence of bulky groups .

- Use Case : Simpler structure ideal for standard peptide elongation without steric constraints .

Biological Activity

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH is a proline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, also known by its CAS number 351002-64-7, features a Boc (tert-butyloxycarbonyl) protecting group on the amino group of proline. Its molecular formula is with a molecular weight of approximately 381.465 g/mol. The compound's structure is characterized by the presence of a naphthylmethyl group, which contributes to its unique biological interactions.

Biological Activity

1. Mechanism of Action

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the naphthyl group suggests potential interactions with aromatic amino acid residues in target proteins, enhancing binding affinity and specificity.

2. In Vitro Studies

In vitro experiments have demonstrated that proline derivatives like this compound can influence cellular processes such as apoptosis and metabolic regulation. For instance, studies indicate that certain proline derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through mechanisms involving oxidative stress and endoplasmic reticulum (ER) stress responses .

3. Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been employed to understand how structural variations in proline derivatives affect their biological activities. These studies typically involve analyzing the correlation between chemical structure and biological activity, allowing researchers to predict the efficacy of new compounds based on existing data .

Case Studies

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of proline derivatives found that this compound exhibited significant cytotoxicity against various human cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis via mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .

Case Study 2: Metabolic Regulation

Research has shown that proline derivatives can modulate metabolic pathways, particularly in muscle tissues. For instance, amino acids like this compound are recognized for their role in stimulating anabolic hormone secretion, which can enhance exercise performance and recovery .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H27NO4 |

| Molecular Weight | 381.465 g/mol |

| Density | 1.192 g/cm³ |

| Boiling Point | 521.6°C at 760 mmHg |

| Biological Activity | Effect |

|---|---|

| Cytotoxicity | Induces apoptosis |

| Metabolic Regulation | Stimulates anabolic hormones |

Q & A

Q. Table 1: Solubility Comparison of Analogous Compounds

Q. Table 2: Key Analytical Parameters for Purity Validation

| Technique | Parameters | Expected Outcome |

|---|---|---|

| ¹H NMR | δ 1.4 ppm (Boc tert-butyl), δ 7.2–8.2 ppm (naphthyl) | Quantitative integration of protons |

| HPLC (C18) | Retention time: 8–10 min (ACN/H₂O gradient) | ≥98% purity |

| Elemental Analysis | %C: 69.8, %H: 6.9, %N: 3.5 | Deviation <0.3% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.